molecular formula C3H3NO B14291626 3-Iminoprop-1-EN-1-one CAS No. 112532-08-8

3-Iminoprop-1-EN-1-one

Cat. No.: B14291626
CAS No.: 112532-08-8
M. Wt: 69.06 g/mol
InChI Key: WZAIFYHOROFWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iminoprop-1-EN-1-one is an organic compound characterized by the presence of an imine group (C=N) and an enone structure (C=C-C=O)

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iminoprop-1-EN-1-one can be synthesized through the reaction of a primary amine with an α,β-unsaturated carbonyl compound. The reaction typically involves the condensation of the amine with the carbonyl compound, followed by the elimination of water to form the imine bond. This process is often catalyzed by an acid to facilitate the formation of the imine .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Iminoprop-1-EN-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iminoprop-1-EN-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iminoprop-1-EN-1-one involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The enone structure allows for conjugate addition reactions, which can further influence biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iminoprop-1-EN-1-one is unique due to its combination of an imine and enone structure, which imparts distinct reactivity and potential for diverse applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industry .

Properties

CAS No.

112532-08-8

Molecular Formula

C3H3NO

Molecular Weight

69.06 g/mol

InChI

InChI=1S/C3H3NO/c4-2-1-3-5/h1-2,4H

InChI Key

WZAIFYHOROFWCW-UHFFFAOYSA-N

Canonical SMILES

C(=C=O)C=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.